2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyridin-2-yl)ethanone
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Overview
Description
2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE is a heterocyclic compound that features a triazole ring and a pyridine ring. Compounds containing triazole rings are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties
Preparation Methods
The synthesis of 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE typically involves the S-alkylation of 4-(4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with 2-bromo-1-(pyridin-2-yl)ethanone in an alkaline medium . The reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Scientific Research Applications
2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE include other triazole-containing compounds such as fluconazole, voriconazole, and itraconazole . These compounds also exhibit antifungal properties and are used in the treatment of fungal infections. 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE is unique due to its specific structure and the presence of the pyridine ring, which may confer additional biological activities and applications .
Properties
Molecular Formula |
C16H14N4OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C16H14N4OS/c1-20-15(12-7-3-2-4-8-12)18-19-16(20)22-11-14(21)13-9-5-6-10-17-13/h2-10H,11H2,1H3 |
InChI Key |
NVBLSMRJHNDOBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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